3,4-Dihydro-2H-pyran-3-carbonyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
155268-09-0 |
|---|---|
Molecular Formula |
C6H7ClO2 |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h1,3,5H,2,4H2 |
InChI Key |
ZNCGADNVOACUMM-UHFFFAOYSA-N |
SMILES |
C1C=COCC1C(=O)Cl |
Canonical SMILES |
C1C=COCC1C(=O)Cl |
Synonyms |
2H-Pyran-3-carbonyl chloride, 3,4-dihydro- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dihydro 2h Pyran 3 Carbonyl Chloride and Its Derivatives
Direct Synthetic Routes to 3,4-Dihydro-2H-pyran-3-carbonyl chloride
Direct synthetic approaches to this compound often involve the functionalization of a pre-existing dihydropyran ring or the conversion of a carboxylic acid precursor.
Formation from 3,4-Dihydro-2H-pyran and Oxalyl Chloride
The reaction between 3,4-Dihydro-2H-pyran and oxalyl chloride can lead to the formation of pyran-3-carboxylic acid derivatives or, under specific conditions, an unexpected bicyclic acetal (B89532) containing a vinyl chloride moiety. researchgate.net The outcome of this reaction is highly dependent on the reaction conditions. researchgate.net For instance, cooling oxalyl chloride to 0 °C before the addition of 3,4-Dihydro-2H-pyran is a procedural step in some reported syntheses. researchgate.net This reaction can also be a route to (E)-3-alkoxy- and (E)-3-phenoxyacryloyl chlorides through a one-step process involving subsequent decarbonylation. researchgate.net
Preparation via 3,4-Dihydro-2H-pyran-3-carboxylic Acid Precursors
A common and straightforward method for preparing this compound involves the treatment of the corresponding 3,4-Dihydro-2H-pyran-3-carboxylic acid with a chlorinating agent. Thionyl chloride is frequently employed for this conversion, often with refluxing for a period of a few hours to ensure complete reaction. This transformation is a standard procedure in organic synthesis for converting carboxylic acids to their more reactive acid chloride derivatives, which can then be used in a variety of subsequent reactions.
Catalytic Approaches in Dihydropyran Ring Formation
Catalytic methods provide powerful and often stereoselective routes to dihydropyran frameworks, utilizing organocatalysts, transition metals, or Lewis acids to promote ring formation.
Organocatalysis with N-Heterocyclic Carbenes (NHCs) for Dihydropyranone Frameworks
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for the synthesis of 3,4-dihydropyran-2-ones and related derivatives. nih.gov These reactions often proceed through the activation of aldehydes to form Breslow-type adducts. nih.gov The NHC-catalyzed annulation of α,β-unsaturated aldehydes with various partners is a common strategy. For instance, the reaction of α,β-unsaturated aldehydes with enolates can generate dihydropyranones. acs.org Chiral triazolium salts can be used to derive catalysts for enantioselective transformations. acs.org
NHCs can also catalyze the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, leading to dihydropyranone structures. nih.gov Furthermore, NHC-catalyzed [4+2] annulation of α-chloroaldehydes with pyrazolone-derived oxodienes yields highly optically pure multisubstituted dihydropyrano[2,3-c]pyrazol-6-(1H)-ones. nih.gov The versatility of NHC catalysis is also demonstrated in the asymmetric synthesis of dihydropyranothiazoles through a [4+2] annulation of 5-alkenylthiazolones and α-chloroaldehydes. bohrium.com
| Reactants | Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|---|
| α,β-Unsaturated aldehydes and enolates | Chiral triazolium salt-derived NHC | Dihydropyranones | Enantioselective synthesis | acs.org |
| α-Chloroaldehydes and pyrazolone-derived oxodienes | NHC | Dihydropyrano[2,3-c]pyrazol-6-(1H)-ones | Highly optically pure products via [4+2] annulation | nih.gov |
| 5-Alkenylthiazolones and α-chloroaldehydes | NHC | Dihydropyranothiazoles | Asymmetric synthesis with excellent diastereoselectivities | bohrium.com |
Transition Metal-Catalyzed Cyclizations and Functionalizations
Transition metals, particularly palladium and copper, are widely used to catalyze the formation and functionalization of dihydropyran rings.
Palladium-catalyzed reactions offer diverse pathways to dihydropyran derivatives. For example, a palladium(II)-catalyzed direct alkenylation of dihydropyranones has been developed, allowing for the coupling of various acrylates. rsc.org Palladium catalysis is also effective in the synthesis of 2,6-trans-tetrahydropyrans through an oxidative Heck redox-relay strategy. acs.org This process can install stereogenic centers with high stereoselectivity. acs.org Furthermore, palladium-catalyzed carbonylation is a versatile method for synthesizing various heterocyclic compounds. nih.gov The synthesis of palladium porphyrins can be achieved directly from acyldipyrromethanes in a one-flask reaction using a palladium catalyst. nih.gov
Copper-mediated syntheses also provide efficient routes to dihydropyran structures. A novel copper-catalyzed cascade intermolecular and intramolecular oxidation/cyclization domino one-pot reaction has been developed for the regioselective synthesis of dihydropyrano[2,3-b]indol-4(9H)-ones. rsc.org Copper(II)-bisphosphine complexes can catalyze olefin migration and Prins cyclization to produce substituted tetrahydropyrans with excellent diastereoselectivities. nih.gov Additionally, copper(I)/DDQ-mediated double-dehydrogenative Diels-Alder reactions of simple butenes with 1,4-diketones and indolones have been established. researchgate.net
| Metal Catalyst | Reaction Type | Substrates | Product | Reference |
|---|---|---|---|---|
| Palladium(II) | Direct Alkenylation | Dihydropyranones and acrylates | Alkenylated dihydropyranones | rsc.org |
| Palladium | Oxidative Heck Redox-Relay | Acyclic alkenols | 2,6-trans-Tetrahydropyrans | acs.org |
| Copper | Domino Cascade Reaction | Indole substrates | Dihydropyrano[2,3-b]indol-4(9H)-ones | rsc.org |
| Copper(II)-bisphosphine | Olefin Migration and Prins Cyclization | - | Substituted tetrahydropyrans | nih.gov |
Lewis Acid-Catalyzed Transformations
Lewis acids are effective catalysts for various transformations leading to dihydropyran rings, often under mild conditions.
Iron(III) Chloride is an inexpensive and efficient Lewis acid catalyst for the synthesis of 3,4-dihydro-2H-pyrans. acs.orgnih.gov It can catalyze the transformation of aryl- and alkyl-β-diketones to provide access to functionalized pyran core structures. acs.orgnih.gov This method is a mild alternative to protocols that rely on stoichiometric reagents and harsh conditions. acs.orgnih.gov The catalytic role of Fe(III) often involves the activation of a carbonyl group by coordination with the oxygen atom. researchgate.net
Molecular Iodine has been utilized as a simple and inexpensive catalyst for the synthesis of substituted pyrans. chemrxiv.org These reactions can often be performed under solvent-free conditions at ambient temperature. chemrxiv.orgorganic-chemistry.org For example, iodine can catalyze the synthesis of tetrahydrobenzo[b]pyrans in a three-component coupling reaction. tandfonline.com The acidity of iodine allows it to bind with carbonyl oxygen, thereby increasing the reactivity of the carbonyl compound. tandfonline.com
| Lewis Acid | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Iron(III) Chloride | Transformation of β-diketones | Aryl- and alkyl β-diketones | Mild, catalytic alternative to harsh conditions | acs.orgnih.gov |
| Molecular Iodine | Cyclization | Alkenyl or alkynyl carbonyl substrates | Solvent-free, ambient temperature conditions | chemrxiv.org |
| Molecular Iodine | Three-component coupling | Dimedone, aromatic aldehydes, and malononitrile | Efficient synthesis of tetrahydrobenzo[b]pyrans | tandfonline.com |
Acid-Catalyzed Addition and Cyclization Pathways
Acid-catalyzed reactions represent a fundamental approach to the synthesis of dihydropyran rings. These methods typically involve the formation of an oxocarbenium ion intermediate, which then undergoes an intramolecular cyclization.
One prominent strategy is the oxonium-ene cyclization reaction. This method allows for the efficient synthesis of substituted dihydropyrans with excellent diastereoselectivity under mild conditions. nih.gov For instance, the reaction of aldehydes or epoxides with ethyl 3-alkyl-3-hydroxy-5-methylhex-5-enoate, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), yields highly substituted dihydropyrans in good yields. nih.gov The mechanism proceeds through the formation of an oxonium ion, which then partakes in an intramolecular ene reaction to form the six-membered ring.
Another significant acid-catalyzed route is the Prins cyclization. This reaction and its variants have been extensively studied for the stereoselective synthesis of tetrahydropyrans and dihydropyrans. nih.gov The silyl-Prins cyclization, in particular, offers a pathway to cis-2,6-disubstituted dihydropyrans with high stereoselectivity, often employing a Lewis acid such as iron(III) chloride. nih.gov While many examples focus on substitution at other positions, the underlying principles can be adapted for the synthesis of 3-substituted dihydropyrans by using appropriately functionalized starting materials.
Furthermore, diastereoselective approaches to functionalized 3,4-dihydro-2H-pyran-4-carboxamides have been developed based on the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.govbeilstein-journals.orgsemanticscholar.orgnih.gov This transformation proceeds with exceptional diastereoselectivity and involves an unusual regiospecific quasi-hydrolysis of a cyano group. nih.govbeilstein-journals.orgsemanticscholar.orgnih.gov The resulting carboxamide at the 4-position can potentially be manipulated to achieve substitution at the 3-position through subsequent chemical transformations, or the reaction conditions could be explored with substrates designed to favor 3-carboxamide formation. The hydrolysis of the resulting amide or nitrile functionalities would then yield the corresponding carboxylic acid, a direct precursor to the target acid chloride.
The conversion of the synthesized 3,4-dihydro-2H-pyran-3-carboxylic acid to its corresponding acid chloride is a standard chemical transformation. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose. libretexts.orgcommonorganicchemistry.comchemguide.co.uk The reaction typically proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org
Stereoselective and Enantioselective Synthesis Strategies
Achieving stereocontrol in the synthesis of 3,4-dihydropyran derivatives is crucial for their application in areas such as natural product synthesis and medicinal chemistry. Various strategies have been developed to control both the relative (diastereoselective) and absolute (enantioselective) stereochemistry of the dihydropyran ring.
Chiral Auxiliary and Catalytic Asymmetric Induction in Dihydropyran Derivatization
The use of chiral auxiliaries is a well-established method for inducing stereoselectivity in organic synthesis. While specific examples for the direct synthesis of this compound using chiral auxiliaries are not prevalent in the literature, the principles can be applied to key bond-forming reactions that establish the stereocenters of the dihydropyran ring. For instance, in cycloaddition reactions, a chiral auxiliary can be temporarily attached to either the diene or the dienophile to direct the facial selectivity of the reaction, thereby controlling the absolute stereochemistry of the newly formed stereocenters. After the reaction, the auxiliary can be cleaved to afford the enantiomerically enriched product.
Catalytic asymmetric synthesis offers a more atom-economical approach to enantiomerically pure compounds. Chiral Lewis acids and organocatalysts have been successfully employed in the synthesis of dihydropyran derivatives. rsc.org For example, N-heterocyclic carbene (NHC) organocatalysis has emerged as a powerful tool for the production of various 3,4-dihydropyran-2-ones and related structures through cycloaddition reactions. mdpi.com These reactions often proceed with high enantioselectivity, and the resulting lactones can serve as versatile intermediates for further functionalization to obtain 3-substituted dihydropyrans.
Enantioselective Michael addition reactions catalyzed by chiral metal complexes, such as a chiral pybox–diph–Zn(II) complex, have also been developed for the synthesis of dihydropyran derivatives with high yields and excellent enantiomeric excess. rsc.org
Control of Diastereoselectivity in Cycloaddition Reactions
Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, are powerful methods for the construction of the dihydropyran ring with inherent stereocontrol. organic-chemistry.orgnih.govrsc.org The reaction between a diene and a heterodienophile (an aldehyde or ketone) can be highly diastereoselective, with the stereochemical outcome often dictated by the geometry of the reactants and the reaction conditions.
The inverse-electron-demand hetero-Diels-Alder reaction, catalyzed by C₂-symmetric bis(oxazoline)-Cu(II) complexes, allows for the synthesis of dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org In these reactions, α,β-unsaturated carbonyl compounds act as effective heterodienes, reacting with electron-rich olefins. By choosing appropriate substrates, it is possible to introduce a carbonyl-containing substituent at the desired position of the dihydropyran ring.
For instance, the cycloaddition of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone proceeds regio- and diastereoselectively to yield 4-aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans, with the cis diastereoisomers being the major products. nih.govrsc.org The oxazolidinone group can serve as a handle for further transformations. The diastereoselectivity in these reactions is a result of the preferential endo or exo approach of the dienophile to the diene in the transition state.
The following table summarizes some of the key research findings in the synthesis of dihydropyran derivatives:
| Synthetic Method | Key Features | Catalyst/Reagent | Typical Products | Stereoselectivity |
| Oxonium-ene cyclization | Mild conditions, good yields | TMSOTf | Substituted dihydropyrans | Excellent diastereoselectivity |
| Silyl-Prins cyclization | Stereoselective formation of cis-isomers | FeCl₃ | 2,6-disubstituted dihydropyrans | High diastereoselectivity |
| Reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes | Unusual quasi-hydrolysis of a cyano group | Acidic media | 3,4-dihydro-2H-pyran-4-carboxamides | Exceptional diastereoselectivity |
| N-Heterocyclic Carbene (NHC) Catalysis | Organocatalytic cycloadditions | Chiral NHCs | 3,4-dihydropyran-2-ones | High enantioselectivity |
| Inverse-electron-demand hetero-Diels-Alder | High diastereo- and enantioselectivity | C₂-symmetric bis(oxazoline)-Cu(II) complexes | Substituted dihydropyrans | High diastereo- and enantioselectivity |
Reactivity and Mechanistic Pathways of 3,4 Dihydro 2h Pyran 3 Carbonyl Chloride
Mechanistic Investigations and Computational Studies
Analysis of Transition States and Intermediates (e.g., Exciplexes, Perepoxides, Dioxetanes, Zwitterionic Species)
No specific studies detailing the transition states or intermediates, such as exciplexes, perepoxides, dioxetanes, or zwitterionic species, involved in reactions of 3,4-Dihydro-2H-pyran-3-carbonyl chloride have been found. While general principles of physical organic chemistry can be used to postulate potential intermediates in its reactions, such as tetrahedral intermediates in nucleophilic acyl substitution, specific computational or experimental evidence for this compound is absent from the available literature.
Kinetic Studies of Reaction Rates and Orders (e.g., Gas-phase Pyrolysis, Photooxygenation)
Kinetic data for reactions involving this compound, including its potential gas-phase pyrolysis or photooxygenation, are not documented in the reviewed sources. While studies on the gas-phase pyrolysis of the parent compound, 3,4-dihydro-2H-pyran, exist and indicate a first-order homogeneous process yielding acrolein and ethylene, this information cannot be directly extrapolated to the significantly more complex carbonyl chloride derivative. rsc.orgmdpi.com The presence of the acyl chloride functional group would introduce different and likely more facile decomposition pathways.
Studies on Chemoselectivity and Regioselectivity in Complex Reactions
Detailed research on the chemoselectivity and regioselectivity of this compound in complex reactions is not available. Understanding these aspects would require specific experimental examples and analysis that are not present in the current body of scientific literature.
Factors Governing Preferential Electrophilic Attack
The dihydropyran ring contains a double bond that can, in principle, undergo electrophilic attack. However, the reactivity of this double bond is influenced by the presence of the electron-withdrawing carbonyl chloride group. No specific studies were found that analyze the factors governing preferential electrophilic attack on this compound. General knowledge suggests that the acyl chloride group would be a primary site for nucleophilic attack, and its electron-withdrawing nature would deactivate the double bond towards electrophiles. libretexts.org
Influence of Solvent and Substituent Effects on Reaction Outcomes
The influence of solvent polarity and the effects of other substituents on the reactivity of this compound have not been specifically investigated in the available literature. While general trends for nucleophilic acyl substitution reactions are well-established (e.g., polar aprotic solvents can accelerate certain nucleophilic substitutions), specific data and quantitative studies for this compound are lacking.
Applications in Advanced Organic Synthesis and Materials Science Precursors
Building Block for Complex Heterocyclic Frameworksnih.gov
The dihydropyran moiety is a cornerstone for constructing intricate heterocyclic systems. The presence of the carbonyl chloride group on this scaffold enhances its utility, allowing for a range of subsequent chemical transformations to build fused, bridged, and spirocyclic structures.
The development of efficient methods for constructing fused pyran rings is a significant area of research, as these motifs are present in a wide variety of natural and synthetic products with important applications. espublisher.comresearchgate.net Synthetic strategies often involve intramolecular reactions that form the pyran ring onto an existing molecular scaffold. espublisher.comresearchgate.net For instance, palladium-catalyzed intramolecular Heck reactions followed by β-H elimination from O-allylated ethers have been successfully employed to create fused pyran rings. espublisher.comresearchgate.net While these examples may not start directly from 3,4-Dihydro-2H-pyran-3-carbonyl chloride, the principle demonstrates how the dihydropyran skeleton can be integrated into larger, fused systems.
The reactivity of the acyl chloride in this compound allows it to be anchored to other molecules through ester or amide linkages. Subsequent intramolecular reactions, such as cycloadditions or cyclizations involving the vinyl ether double bond, can then lead to the formation of complex bridged bicyclic ethers. nih.gov The conversion of simple, planar heterocycles and alkanols into complex products in a single transformation highlights the potential for this compound to serve as a starting point for architecturally complex molecules. nih.gov
| Reaction Type | Precursor Type | Resulting System | Catalyst/Conditions |
| Intramolecular Heck Reaction | O-allylated ether | Fused Pyran Ring | Palladium catalyst |
| Photochemical Cyclization | Polyalkyl pyran-4-ones | Bridged Bicyclic Ethers | Irradiation in alcohol |
Spirocycles, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov The synthesis of spirocyclic systems containing a dihydropyran ring has been achieved through methods like ring-closing metathesis (RCM). nih.gov For example, a novel spirocyclic template, N-(tert-butoxycarbonyl)-1-oxa-9-aza-spiro[5.5]undec-3-ene, was prepared involving ketone allylation, etherification, and a final RCM reaction to form the dihydropyran ring. nih.gov
This compound can serve as a key reactant in forming such structures. The carbonyl chloride can react with a nucleophile on a separate carbocyclic or heterocyclic ring. Following this linkage, the dihydropyran's double bond can participate in cyclization reactions to form the spiro center. Derivatization of such functionalized spirocyclic 3,6-dihydro-2H-pyrans can lead to exploratory libraries of structurally novel compounds. nih.gov
| Synthetic Strategy | Key Reaction | Intermediate | Final Structure |
| Spirocycle Formation | Ring-Closing Metathesis (RCM) | Allylated and etherified ketone | Spirocyclic 3,6-dihydro-2H-pyran |
| Dearomative Rearrangement | Semi-pinacol rearrangement | 4-(1′-hydroxycyclobutyl)pyridines | Spirocyclic dihydropyridines |
Intermediates in the Synthesis of Architecturally Complex Scaffolds and Natural Product Coresespublisher.comresearchgate.netorganic-chemistry.org
Pyran and dihydropyran rings are prevalent structural subunits found widely in natural products, including coumarins, flavonoids, and various fungal metabolites. researchgate.netnih.govresearchgate.net The synthesis of these complex molecules often relies on versatile intermediates that can be elaborated into the final target. The dihydropyran structure is an important core molecule with versatile use in pharmaceuticals, agrochemicals, and the dye industry. espublisher.comresearchgate.net
The reaction of 3,4-dihydro-2H-pyran with reagents like oxalyl chloride can lead to various derivatives, including keto esters and pyran-3-carboxylic acid, or even unexpected bicyclic acetals, demonstrating the diverse reactivity of the dihydropyran scaffold. researchgate.net This inherent reactivity makes derivatives like this compound valuable as chiral intermediates for the stereospecific synthesis of natural products. nih.govresearchgate.net For example, chiral acetylenic esters and dienes derived from simple chiral precursors like propylene (B89431) oxide have been used in cycloaddition reactions to assemble the core structures of fungal metabolites such as (+)-dermolactone and (–)-semixanthomegnin. nih.govresearchgate.net The functional handle provided by the carbonyl chloride group allows for its strategic incorporation into a larger synthetic sequence, leading to the construction of these architecturally complex natural product cores.
Precursors for Functional Materials and Polymer Chemistry
The dual functionality of this compound—a polymerizable vinyl ether double bond and a reactive acyl chloride group—makes it a candidate for applications in materials science as both a monomer and a precursor for functional copolymers.
Polymers are large molecules assembled from smaller repeating units called monomers. libretexts.org Addition polymerization is a common method where monomers, typically containing a carbon-carbon double bond, add to one another to form the polymer chain. libretexts.org Vinyl monomers, which are characterized by a vinyl group (CH2=CH-), are essential raw materials for a vast array of synthetic resins and polymers.
The vinyl ether moiety within the 3,4-dihydro-2H-pyran ring system can participate in polymerization reactions. Specifically, the electron-rich double bond makes it susceptible to cationic polymerization. msu.edu Monomers with cation-stabilizing groups can be polymerized through cationic processes, often initiated by strong acids or Lewis acids at low temperatures. msu.edu The presence of the oxygen atom adjacent to the double bond in this compound stabilizes a potential cationic intermediate, facilitating this type of polymerization. The resulting polymer would feature a backbone containing tetrahydropyran (B127337) rings, with the carbonyl chloride group as a pendant functionality that can be used for subsequent post-polymerization modification.
| Polymerization Type | Monomer Feature | Initiator Type | Resulting Polymer Feature |
| Cationic Polymerization | Electron-rich double bond (vinyl ether) | Strong acids, Lewis acids | Linear, unbranched chains |
| Radical Polymerization | Fluoroalkenes | Radical initiators (e.g., PPFR) | Fluoropolymers |
Block copolymers (BCPs) are a class of polymers composed of two or more different polymer chains (blocks) linked together. These materials can self-assemble into ordered nanostructures, which is useful for creating functional nanocomposite materials. escholarship.org The incorporation of nanoparticles (NPs) into one domain of a BCP allows for the fabrication of materials with targeted properties. escholarship.org
A monomer like this compound can be used to create one of the blocks in a BCP. For example, it could be copolymerized with other vinyl monomers, such as styrene (B11656) or acrylates, to produce a diblock copolymer. The resulting polymer would have one block containing reactive pendant acyl chloride groups derived from the dihydropyran monomer. These reactive sites can then be used to anchor nanoparticles or other functional molecules selectively within that block's domain. This approach allows for the precise placement of functional components within a self-assembled nanostructure, leading to the development of advanced functional materials. The localization of nanoparticles in the BCP can induce stress at the interfaces and shift the morphology of the nanocomposite. escholarship.org
Utility in Protecting Group Chemistry (as a related Dihydropyran species)
3,4-Dihydro-2H-pyran (DHP), a closely related species to this compound, is a versatile and widely utilized reagent in organic synthesis, primarily for the protection of hydroxyl groups. commonorganicchemistry.comtandfonline.com The reaction of an alcohol with DHP under acidic conditions results in the formation of a tetrahydropyranyl (THP) ether, a stable acetal (B89532) that effectively masks the reactivity of the hydroxyl group. wikipedia.orgyoutube.comyoutube.com This protection strategy is fundamental in multi-step syntheses of complex molecules, such as natural products and pharmaceuticals, where it prevents unwanted side reactions involving the alcohol functionality. d-nb.infosmolecule.com
The THP group is valued for its stability across a broad range of non-acidic reaction conditions. d-nb.infosigmaaldrich.com THP ethers are resistant to strong bases, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidizing agents. sigmaaldrich.com This robustness allows for extensive chemical transformations on other parts of the molecule without affecting the protected alcohol. smolecule.com
The formation of the THP ether proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP. youtube.com Protonation of the vinyl ether oxygen in DHP generates a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic alcohol. youtube.com This mechanism introduces a new stereocenter at the C2 position of the pyran ring, resulting in a diastereomeric mixture of acetals. wiley.com
Table 1: Catalysts for Tetrahydropyranylation of Alcohols
| Catalyst | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Anhydrous DCM, room temp. | Primary and secondary alcohols, amines | commonorganicchemistry.com |
| Boron trifluoride etherate (BF₃·OEt₂) | Mild | Alcohols | sigmaaldrich.com |
| Zirconium tetrachloride (ZrCl₄) | Dichloromethane, room temp. | Primary, secondary, tertiary alcohols, and phenols | tandfonline.com |
| Copper(II) sulfate (B86663) (CuSO₄·5H₂O) | Mild, room temp. | Various alcohols and phenols | researchgate.net |
The deprotection of the THP group is typically accomplished through acid-catalyzed hydrolysis. wikipedia.org Mild acidic conditions, such as dilute aqueous acid, are sufficient to cleave the acetal and regenerate the original alcohol, often with the formation of 5-hydroxypentanal (B1214607) as a byproduct. wikipedia.orgyoutube.com The ease of both introduction and removal makes the THP group an excellent choice for protecting alcohols during synthesis. d-nb.info
The utility of dihydropyran extends beyond simple alcohol protection. It has also been employed to protect other functional groups, including phenols, carboxylic acids, and secondary amines. tandfonline.comsigmaaldrich.com This broad applicability underscores the importance of dihydropyran species in the field of protective group chemistry. wiley.com
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Analysis of one-dimensional ¹H and ¹³C NMR spectra allows for the identification and assignment of the distinct nuclei within the molecule. The introduction of the strongly electron-withdrawing carbonyl chloride group at the C-3 position significantly influences the chemical shifts of nearby nuclei compared to the parent 3,4-dihydro-2H-pyran molecule.
Proton (¹H) NMR: The protons on the dihydropyran ring are diastereotopic and would be expected to exhibit complex splitting patterns due to both geminal and vicinal coupling. The proton at the C-3 position, being directly attached to the carbon bearing the acyl chloride, is expected to be significantly deshielded and shifted downfield. Protons at the C-2 and C-4 positions would also experience downfield shifts due to the inductive effect of the adjacent substituent.
Carbon-13 (¹³C) NMR: The ¹³C spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The most downfield signal would be that of the carbonyl carbon, typically appearing in the 170-180 ppm region for acyl chlorides. The C-3 carbon, directly attached to the carbonyl group, would also be shifted significantly downfield. The olefinic carbons (C-5 and C-6) would appear in their characteristic region, though their precise shifts would be influenced by the substitution pattern. hw.ac.ukbhu.ac.inlibretexts.org
The following table outlines the predicted chemical shifts for 3,4-Dihydro-2H-pyran-3-carbonyl chloride, based on data for analogous structures and known substituent effects. chemicalbook.comucl.ac.ukchemicalbook.comlibretexts.orgorgchemboulder.com
| Position | Nucleus | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| -COCl | ¹³C | 170 - 180 | Characteristic region for acid chloride carbonyl carbons. hw.ac.uk |
| C-6 | ¹³C | ~145 | Olefinic carbon adjacent to ring oxygen. |
| C-5 | ¹³C | ~100 | Olefinic carbon. |
| C-2 | ¹³C | ~65-70 | Methylene carbon adjacent to ring oxygen, deshielded by proximity to C-3 substituent. |
| C-3 | ¹³C | ~50-60 | Methine carbon, significantly deshielded by the directly attached electron-withdrawing -COCl group. |
| C-4 | ¹³C | ~25-30 | Methylene carbon, deshielded by proximity to C-3 substituent. |
| H-6 | ¹H | ~6.3-6.5 | Vinylic proton adjacent to ring oxygen. |
| H-5 | ¹H | ~4.7-4.9 | Vinylic proton. |
| H-2 | ¹H | ~4.0-4.4 | Diastereotopic protons on carbon adjacent to oxygen and C-3, expected to be a complex multiplet. |
| H-3 | ¹H | ~3.5-3.9 | Methine proton, significantly deshielded by the alpha carbonyl chloride group. |
| H-4 | ¹H | ~2.2-2.6 | Diastereotopic protons on carbon adjacent to C-3, expected to be a complex multiplet. |
Two-Dimensional NMR Methodologies (e.g., HETCOR, HMBC)
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
Heteronuclear Single Quantum Coherence (HSQC) or HETCOR: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the C2-H2, C3-H3, C4-H4, C5-H5, and C6-H6 pairs. researchgate.net
Vibrational Spectroscopy (Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the acid chloride carbonyl (C=O) stretch. This peak is expected at a high wavenumber, typically in the range of 1780-1815 cm⁻¹, which is a clear diagnostic feature for this functional group. Other significant absorptions would include the C=C stretch of the double bond, the C-O-C ether stretch, and various C-H stretching and bending vibrations. chemicalbook.comnih.gov
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
|---|---|---|
| C-H (sp² on C=C) | 3050 - 3150 | Medium |
| C-H (sp³) | 2850 - 3000 | Medium-Strong |
| C=O (acid chloride) | 1780 - 1815 | Very Strong, Sharp |
| C=C (alkene) | 1650 - 1680 | Medium |
| C-O (ether) | 1050 - 1150 | Strong |
| C-Cl | 600 - 800 | Medium-Strong |
Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy)
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The parent 3,4-dihydro-2H-pyran ring does not possess a strong chromophore and is transparent above 200 nm. nist.govnist.gov The introduction of the carbonyl chloride group introduces a chromophore that can undergo a weak, low-energy n→π* electronic transition. This would be expected to result in a weak absorption band (low molar absorptivity) at a wavelength in the 270-300 nm region. uobabylon.edu.iqmasterorganicchemistry.com A more intense π→π* transition would be expected at a much shorter wavelength, likely below the typical measurement range.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₆H₇ClO₂.
The molecular ion peak (M⁺) would appear as a characteristic doublet due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of intensity. The expected molecular weight is 146.01 for the ³⁵Cl isotope and 148.01 for the ³⁷Cl isotope.
Key fragmentation pathways would likely include:
Loss of a chlorine radical (·Cl): This would lead to a prominent fragment ion at m/z 111 (M - 35).
Loss of carbon monoxide (CO): Alpha-cleavage could result in the loss of CO, leading to a fragment at m/z 118/120.
Cleavage of the acyl group: Loss of the entire ·COCl group (m/z 63) would result in a fragment ion at m/z 83.
Ring fragmentation: The dihydropyran ring itself can undergo cleavage, such as a retro-Diels-Alder reaction, although this may be less prominent than fragmentation directed by the reactive acyl chloride group. nist.govresearchgate.netlibretexts.org
| m/z Value | Proposed Fragment |
|---|---|
| 146 / 148 | [M]⁺ (Molecular Ion) |
| 111 | [M - Cl]⁺ |
| 83 | [M - COCl]⁺ |
X-ray Crystallography for Definitive Structural Elucidation
While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide exact data on:
Bond lengths and angles: Confirming the geometry of the dihydropyran ring and the carbonyl chloride substituent.
Conformation: Elucidating the preferred half-chair or boat-like conformation of the six-membered ring.
Stereochemistry: Unambiguously establishing the relative and absolute stereochemistry if chiral centers are present.
Intermolecular interactions: Revealing how the molecules pack together in the crystal lattice.
This technique stands as the ultimate tool for confirming the structural hypotheses derived from spectroscopic data.
X-ray Diffraction (XRD) for Polymeric Architectures
X-ray diffraction (XRD) is a powerful, non-destructive analytical technique used to investigate the structural properties of materials at the atomic and molecular level. fiveable.me In the context of polymers derived from this compound, XRD provides critical insights into the arrangement of polymer chains, the degree of crystallinity, and the morphology of the resulting polymeric architectures. The interaction of X-rays with the electron clouds of the atoms in the polymer chain produces a diffraction pattern, which serves as a fingerprint of its structural organization.
Analysis of these patterns can distinguish between amorphous and crystalline regions within the polymer. Amorphous materials, which lack long-range order, produce broad, diffuse scattering halos. In contrast, crystalline or semi-crystalline polymers, where chains are packed in an orderly, repeating fashion, generate sharp diffraction peaks at specific angles. The position and intensity of these peaks are directly related to the dimensions of the polymer's unit cell—the basic repeating structural unit of the crystal lattice.
Detailed Research Findings
Detailed structural analysis has been performed on related polymeric systems, such as terpolymers of 3,4-Dihydro-2H-pyran (DHP), maleic anhydride (B1165640) (MA), and vinyl acetate (B1210297) (VA). researchgate.net The research in this area demonstrates how XRD is employed to monitor structural changes, particularly in the formation of polymer-clay nanocomposites. When these terpolymers are intercalated with organo-silicates like bentonite (B74815) modified with alkyl ammonium (B1175870) salts, XRD is the primary method to confirm the insertion of polymer chains into the clay galleries and to quantify the resulting structural changes. researchgate.net
The formation of these nanocomposites is monitored by observing the changes in the basal spacing (d-spacing) of the silicate (B1173343) layers. An increase in the d-spacing is direct evidence that the polymer chains have successfully intercalated between the layers of the clay, leading to the formation of either an intercalated or an exfoliated nanocomposite structure. researchgate.net For instance, studies on a poly(3,4-dihydro-2H-pyran-co-maleic anhydride-co-vinyl acetate) system showed significant changes in the basal spacing and crystallinity upon the introduction of modified bentonite clays. researchgate.net
The data below, derived from studies on these analogous DHP-containing terpolymers, illustrates the typical findings from an XRD analysis of such polymer nanocomposites. The tables show the shift in the 2θ angle and the corresponding change in basal spacing (calculated using Bragg's Law, nλ = 2d sinθ) for the organo-modified clay before and after the incorporation of the terpolymer.
XRD Data for Organo-Modified Bentonite Clay
| Sample | Alkyl Ammonium Salt Modifier | 2θ (degrees) | Basal Spacing (d₀₀₁) (Å) |
|---|---|---|---|
| O-Bent | C₁₄ Chain Length | 4.80 | 18.40 |
| O-Bent | C₁₆ Chain Length | 4.42 | 19.98 |
XRD Data for Terpolymer/Clay Nanocomposites
| Sample | Alkyl Ammonium Salt Modifier | 2θ (degrees) | Basal Spacing (d₀₀₁) (Å) | Δd (Å) (d-d₀₀₁) |
|---|---|---|---|---|
| PCN-1 | C₁₄ Chain Length | 2.51 | 35.18 | 16.78 |
| PCN-2 | C₁₆ Chain Length | 2.39 | 36.94 | 16.96 |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Efficient Synthesis and Transformations
The synthesis and subsequent transformations of dihydropyran derivatives have been significantly advanced by catalysis. However, the application of modern catalytic systems specifically to 3,4-Dihydro-2H-pyran-3-carbonyl chloride remains a fertile ground for investigation. Future efforts will likely concentrate on recyclable, highly efficient, and selective catalysts.
Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of recyclability, reduced waste, and simplified product purification. ajchem-a.com Research into novel heterogeneous catalysts could provide more sustainable routes to dihydropyran derivatives. For instance, metal-organic frameworks (MOFs) and functionalized nano-catalysts are promising areas. Recent studies have demonstrated the use of Tantalum-based MOF (Ta-MOF) nanostructures and Zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum) as highly efficient and reusable catalysts for the synthesis of 1,4-dihydropyran derivatives. ajchem-a.comnih.govfrontiersin.org Adapting these systems for the synthesis or transformation of the target acyl chloride could lead to environmentally benign and economically viable processes.
Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 3,4-dihydropyran-2-ones through various annulation reactions. mdpi.comnih.gov Future work could explore the potential of NHC catalysis in reactions involving this compound, potentially activating the molecule towards novel cycloaddition or functionalization pathways. The versatility of NHCs in activating aldehydes and related species suggests they could be adapted to engage the acyl chloride moiety in unique transformations. nih.gov
Dual Catalysis Systems: The combination of two distinct catalytic cycles in a single pot, known as dual catalysis, offers a powerful strategy for complex molecule synthesis. An approach combining a transition metal catalyst with an organocatalyst could unlock unprecedented transformations of this compound. For example, a palladium-catalyzed process could activate one part of a substrate, while an organocatalyst simultaneously activates the dihydropyran acyl chloride for a subsequent cascade reaction. researchgate.net
Below is a table summarizing potential catalytic systems for future exploration.
| Catalyst Type | Specific Example | Potential Advantages for this compound |
| Heterogeneous Lewis Acid | ZrCl4@Arabic Gum | High efficiency, short reaction times, solvent-free conditions, recyclability. ajchem-a.com |
| Metal-Organic Framework | Ta-MOF Nanostructures | High surface area, thermal stability, recyclability, potential for new derivatives. nih.govfrontiersin.org |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Activation of carbonyls, potential for novel annulation reactions, metal-free. mdpi.com |
| Dual Catalysis | Transition-Metal/Organo Hybrid | Access to complex cascade reactions, multiple bond formations in one pot. researchgate.net |
Exploration of Unprecedented Reactivity Modes and Cascade Transformations
The unique structure of this compound allows for a wide range of potential reactions beyond simple nucleophilic acyl substitution. Future research should focus on discovering and harnessing novel reactivity modes, particularly those involving cascade or domino reactions that rapidly build molecular complexity.
One promising area is the exploration of cycloaddition reactions where the dihydropyran ring acts as a dienophile or, following a suitable activation, as a diene component. The reaction of the parent 3,4-dihydro-2H-pyran with oxalyl chloride has been shown to yield unexpected bicyclic acetal (B89532) products under certain conditions, hinting at complex reaction pathways that could be further exploited. researchgate.net Investigating the reactivity of the more functionalized this compound under similar conditions could lead to novel heterocyclic scaffolds.
Cascade reactions initiated by the acyl chloride moiety are another unexplored avenue. For instance, an initial reaction at the acyl chloride could trigger a subsequent intramolecular cyclization or rearrangement involving the dihydropyran ring. Such processes, particularly when catalyzed, can form multiple chemical bonds in a single operation, offering a highly efficient approach to complex structures. The development of cascade reactions involving dihydropyrans and binucleophiles has already shown promise for creating condensed heterocyclic systems like pyrazolo[3,4-b]pyridines. chim.it
Advances in Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance, as the dihydropyran motif is a core component of many biologically active natural products. nih.gov Asymmetric synthesis to generate chiral derivatives of this compound is a critical and largely unexplored research direction.
Organocatalytic Asymmetric Synthesis: Chiral organocatalysis represents a powerful tool for enantioselective synthesis. semanticscholar.org Future research could focus on developing organocatalytic methods, such as those using chiral bifunctional squaramides or quinine-derived thioureas, to synthesize chiral this compound. researchgate.netsemanticscholar.org These catalysts could control the stereochemistry of annulation reactions that form the dihydropyran ring, installing a chiral center adjacent to the carbonyl group. A successful asymmetric [3+3] annulation, for example, could provide direct access to highly functionalized and enantiomerically enriched dihydropyran systems. semanticscholar.org
Transition-Metal Catalyzed Asymmetric Reactions: The development of novel chiral ligands for transition metals continues to push the boundaries of asymmetric catalysis. A key future direction would be the application of transition-metal catalysis, for instance using palladium complexes with chiral bisphosphine ligands, to achieve enantioselective transformations of this compound or its precursors. researchgate.netorganic-chemistry.org Such methods could enable asymmetric allylic alkylations or other C-C bond-forming reactions that establish key stereocenters.
| Asymmetric Strategy | Catalytic System Example | Potential Outcome |
| Organocatalytic Annulation | Chiral Squaramide | Enantioselective formation of the dihydropyran ring. semanticscholar.org |
| Transition-Metal Catalysis | Pd(0) with Chiral Ligands (e.g., TOPhos) | Asymmetric allylic lactonization or related transformations. researchgate.net |
| Hetero-Diels-Alder Reaction | C2-symmetric bis(oxazoline)-Cu(II) complexes | High diastereo- and enantioselectivity in ring formation. organic-chemistry.org |
In-depth Mechanistic Studies of Emerging Reaction Pathways
To rationally design novel reactions and improve existing ones, a deep understanding of the underlying reaction mechanisms is essential. Future research must incorporate in-depth mechanistic studies for any new transformations involving this compound.
Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms, rationalizing stereochemical outcomes, and predicting reactivity. mdpi.com For any newly developed catalytic system or cascade reaction, DFT studies can be employed to map the potential energy surface, identify transition states, and clarify the role of the catalyst. chemrxiv.orgrsc.org This computational insight can accelerate the optimization of reaction conditions and guide the design of more efficient catalysts and substrates.
Experimental Mechanistic Studies: Alongside computational work, experimental studies are crucial for validating proposed mechanisms. Techniques such as kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates can provide definitive evidence for a particular reaction pathway. For example, in exploring novel cascade reactions, the successful trapping of a proposed intermediate would lend significant support to a hypothesized mechanism. These combined computational and experimental approaches will be vital for transforming empirical discoveries into predictable and broadly applicable synthetic methods. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 3,4-Dihydro-2H-pyran-3-carbonyl chloride?
- Methodology : The compound is typically synthesized via acylation of 3,4-Dihydro-2H-pyran-3-carboxylic acid using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. Key steps include:
- Conducting reactions under anhydrous conditions with inert gas (N₂/Ar) to prevent hydrolysis.
- Monitoring reaction progress via thin-layer chromatography (TLC) or FT-IR to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹).
- Purification via fractional distillation or column chromatography (using hexane/ethyl acetate gradients).
- Safety : Use moisture-free glassware, fume hoods, and PPE (nitrile gloves, goggles) due to the compound’s reactivity and corrosive nature .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling :
- Work under inert atmospheres (e.g., glove boxes) to minimize exposure to moisture.
- Avoid inhalation/contact with skin/eyes; use chemical-resistant lab coats and face shields.
- Storage :
- Store in sealed, flame-resistant containers under dry argon at 2–8°C.
- Add molecular sieves (3Å) to absorb residual moisture.
- Disposal : Neutralize with cold aqueous sodium bicarbonate before disposal in approved halogenated waste containers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Expect¹³C NMR signals for the carbonyl chloride (δ ~170–175 ppm) and pyran ring carbons (δ ~60–100 ppm). Compare with DFT-calculated shifts for validation.
- IR : A strong C=O stretch (~1780–1820 cm⁻¹) confirms the acyl chloride group.
- Mass Spec : Look for molecular ion peaks at m/z 134.5 (M⁺) and fragment ions from Cl loss.
Q. What are common side reactions during its use in organic synthesis?
- Hydrolysis to 3,4-Dihydro-2H-pyran-3-carboxylic acid in humid conditions.
- Nucleophilic acyl substitution with alcohols/amines to form esters/amides.
- Mitigation : Pre-dry solvents (e.g., molecular sieves), use excess reagent to drive reactions, and monitor pH to suppress hydrolysis.
Q. How can researchers optimize purification post-synthesis?
- Distillation : Use short-path distillation under reduced pressure (boiling point ~90–100°C at 10 mmHg).
- Chromatography : Employ silica gel columns with non-polar solvents to avoid decomposition.
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography for unambiguous assignment.
- Case Study : A 2021 study resolved conflicting NOESY signals by comparing experimental data with DFT-optimized conformers .
Q. What computational strategies predict its reactivity in novel reaction environments?
- DFT/MD Simulations : Calculate frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites.
- Solvent Effects : Use polarizable continuum models (PCM) to simulate reactivity in polar vs. non-polar solvents.
Q. How does its stability vary under different pH and temperature conditions?
- Kinetic Studies : Conduct accelerated stability testing (40–60°C) in buffered solutions (pH 3–9).
- Findings : Hydrolysis rates increase exponentially above pH 7; half-life <1 hour in aqueous NaOH.
Q. What mechanistic insights explain its role in cycloaddition or ring-opening reactions?
- Proposed Pathways : The acyl chloride acts as an electrophile in [4+2] cycloadditions (e.g., with dienes).
- Evidence : Trapping intermediates via in situ IR or LC-MS confirms zwitterionic transition states.
Q. How to troubleshoot low yields in multistep syntheses involving this compound?
- Root Causes :
- Moisture contamination during coupling steps.
- Competing side reactions (e.g., dimerization).
- Solutions :
- Use Schlenk lines for moisture-sensitive steps.
- Add scavengers (e.g., triethylamine) to sequester HCl byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
